molecular formula C6H4ClNO2 B8053122 2-Chloro-3-hydroxyisonicotinaldehyde

2-Chloro-3-hydroxyisonicotinaldehyde

Cat. No.: B8053122
M. Wt: 157.55 g/mol
InChI Key: LBSUQAMABHLSQP-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . It is a derivative of isonicotinaldehyde, featuring a chlorine atom at the second position and a hydroxyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxyisonicotinaldehyde typically involves the chlorination of 3-hydroxyisonicotinaldehyde. One common method includes the reaction of 3-hydroxyisonicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting material, 3-hydroxyisonicotinaldehyde, is reacted with a chlorinating agent in the presence of a catalyst to enhance the reaction rate and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which imparts unique reactivity and potential biological activities. Its dual functional groups allow for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-chloro-3-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSUQAMABHLSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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